tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
“this compound” selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with its targets results in the regulation of the collapse response mediator protein 2 (CRMP2) .
Action Environment
One study mentions that a related compound was used under mild, environment-friendly conditions , suggesting that similar conditions might be applicable for “this compound”.
Preparation Methods
The synthesis of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be achieved through several methods. One efficient method involves the use of benzyl cyanides and tert-butyl hydroperoxide. In this process, Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur smoothly in one pot under metal-free conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and boron reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts can lead to the formation of N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is employed in the study of biosynthetic and biodegradation pathways . In medicine, it may be used in the development of pharmaceutical compounds. In industry, it is utilized in the production of high-quality reference standards for accurate results .
Comparison with Similar Compounds
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate and tert-butyl N-[3-(methylamino)cyclobutyl]carbamate . These compounds share similar structural features but may exhibit different reactivity patterns and applications. The unique reactivity of this compound is attributed to the presence of the tert-butyl group, which influences its behavior in various chemical and biological processes .
Properties
IUPAC Name |
tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMGFMSFPRKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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